molecular formula C20H23N3O4S B14951453 propan-2-yl 5-carbamoyl-2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-4-methylthiophene-3-carboxylate

propan-2-yl 5-carbamoyl-2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B14951453
M. Wt: 401.5 g/mol
InChI Key: CQCUPJQWBGRQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPAN-2-YL 5-CARBAMOYL-2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups, including a carbamoyl group, an indole moiety, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 5-CARBAMOYL-2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives.

    Functional Group Modifications: The carbamoyl and isopropyl ester groups are introduced through standard organic transformations, such as amidation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the indole moiety.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbamoyl group yields amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The indole moiety, in particular, is known for its biological activity and is a common motif in many bioactive compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-CARBAMOYL-2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The thiophene ring and other functional groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indomethacin and serotonin contain the indole moiety and exhibit similar biological activities.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives share the thiophene ring structure.

Uniqueness

What sets PROPAN-2-YL 5-CARBAMOYL-2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE apart is the combination of the indole and thiophene rings with additional functional groups, providing a unique scaffold for drug development and other applications.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

propan-2-yl 5-carbamoyl-2-[[2-(2,3-dihydroindol-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H23N3O4S/c1-11(2)27-20(26)16-12(3)17(18(21)25)28-19(16)22-15(24)10-23-9-8-13-6-4-5-7-14(13)23/h4-7,11H,8-10H2,1-3H3,(H2,21,25)(H,22,24)

InChI Key

CQCUPJQWBGRQIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCC3=CC=CC=C32)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.